molecular formula C18H16N2O2 B6069575 (2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE

(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE

Cat. No.: B6069575
M. Wt: 292.3 g/mol
InChI Key: UFWDIKURUGOCIP-UHFFFAOYSA-N
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Description

(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE is an organic compound that features a pyrazole ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE typically involves the esterification of 4-(1H-PYRAZOL-1-YL)BENZOIC ACID with (2-METHYLPHENYL)METHANOL. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(1H-PYRAZOL-1-YL)BENZOIC ACID.

    Reduction: Formation of (2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZYL ALCOHOL.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE: Features a similar structure but with different substituents on the pyrazole ring.

    (2-METHYLPHENYL)METHYL 4-(1H-IMIDAZOL-1-YL)BENZOATE: Contains an imidazole ring instead of a pyrazole ring.

    (2-METHYLPHENYL)METHYL 4-(1H-TRIAZOL-1-YL)BENZOATE: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-methylphenyl)methyl 4-pyrazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-14-5-2-3-6-16(14)13-22-18(21)15-7-9-17(10-8-15)20-12-4-11-19-20/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWDIKURUGOCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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